4,4-Dimethyl-8-(2-nitrophenyl)-1,2,3,4-tetrahydroquinoline
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Overview
Description
4,4-Dimethyl-8-(2-nitrophenyl)-1,2,3,4-tetrahydroquinoline is a complex organic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-8-(2-nitrophenyl)-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-8-(2-nitrophenyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
4,4-Dimethyl-8-(2-nitrophenyl)-1,2,3,4-tetrahydroquinoline has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-8-(2-nitrophenyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-1,2,3,4-tetrahydroquinoline: Lacks the nitrophenyl group, leading to different chemical and biological properties.
8-(2-Nitrophenyl)-1,2,3,4-tetrahydroquinoline: Lacks the dimethyl groups, affecting its reactivity and applications.
Uniqueness
4,4-Dimethyl-8-(2-nitrophenyl)-1,2,3,4-tetrahydroquinoline is unique due to the presence of both dimethyl and nitrophenyl groups, which contribute to its distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H18N2O2 |
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Molecular Weight |
282.34 g/mol |
IUPAC Name |
4,4-dimethyl-8-(2-nitrophenyl)-2,3-dihydro-1H-quinoline |
InChI |
InChI=1S/C17H18N2O2/c1-17(2)10-11-18-16-13(7-5-8-14(16)17)12-6-3-4-9-15(12)19(20)21/h3-9,18H,10-11H2,1-2H3 |
InChI Key |
GIEZMUYNIUJODZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNC2=C(C=CC=C21)C3=CC=CC=C3[N+](=O)[O-])C |
Origin of Product |
United States |
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